molecular formula C17H19N3O2 B2513582 3-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034250-77-4

3-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2513582
CAS No.: 2034250-77-4
M. Wt: 297.358
InChI Key: CTHNZXJBWRANOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes a phenyl group and a pyrazin-2-yloxy group .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving several functional groups. The pyrrolidine ring is a key feature, contributing to the stereochemistry of the molecule . The compound also includes a phenyl group and a pyrazin-2-yloxy group .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : Research has shown that certain pyrazole derivatives, similar in structure to 3-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one, have been synthesized and evaluated for antimicrobial activity. For instance, a study demonstrated that Schiff bases of chitosan, made from heteroaryl pyrazole derivatives, exhibited significant biological activity against various gram-negative and gram-positive bacteria, as well as fungi (Hamed et al., 2020).

  • Crystal Structure Analysis : Understanding the crystal structure of compounds related to this compound is essential for their application in material science and drug design. Research in this area includes the study of the crystal structure of spiro compounds, which helps in understanding the physical and chemical properties of these materials (Thinagar et al., 2000).

  • Enantioselective Synthesis : This compound is potentially useful in the field of asymmetric synthesis. A related study involved using pyrrolidine-based amino alcohols for the enantioselective alkylation of benzaldehyde, a key reaction in producing pharmaceuticals and fine chemicals (Gonsalves et al., 2003).

  • Organic Light-Emitting Diodes (OLEDs) : Compounds with pyrazole and pyridine units have been used in the development of OLEDs. A study utilized 3-(1H-Pyrazol-1-yl)pyridine as an electron-transporting unit to construct bipolar host materials for PhOLEDs, indicating potential applications in the electronics industry (Li et al., 2016).

  • Antitumor and Antimicrobial Applications : Another area of application is in the development of antitumor and antimicrobial agents. For example, certain pyrazolopyridine derivatives have shown significant antioxidant, antitumor, and antimicrobial activities in studies, suggesting their potential use in medicinal chemistry (El‐Borai et al., 2013).

Properties

IUPAC Name

3-phenyl-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(7-6-14-4-2-1-3-5-14)20-11-8-15(13-20)22-16-12-18-9-10-19-16/h1-5,9-10,12,15H,6-8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHNZXJBWRANOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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